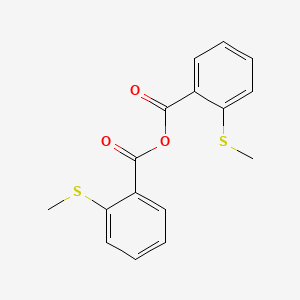

2-(Methylsulfanyl)benzoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62351-53-5 |

|---|---|

Molecular Formula |

C16H14O3S2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(2-methylsulfanylbenzoyl) 2-methylsulfanylbenzoate |

InChI |

InChI=1S/C16H14O3S2/c1-20-13-9-5-3-7-11(13)15(17)19-16(18)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3 |

InChI Key |

XMXDDBIWASGZCG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2SC |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiling of 2 Methylsulfanyl Benzoic Anhydride in Organic Transformations

Acylation Chemistry Mediated by 2-(Methylsulfanyl)benzoic Anhydride (B1165640)

The primary role of 2-(methylsulfanyl)benzoic anhydride in organic synthesis is as an acylating agent. The transfer of the 2-(methylsulfanyl)benzoyl group to various nucleophiles is central to its application. This process follows a nucleophilic acyl substitution mechanism, where a nucleophile attacks one of the carbonyl carbons of the anhydride. This attack forms a tetrahedral intermediate, which then collapses, expelling a 2-(methylsulfanyl)benzoate anion as the leaving group to yield the acylated product.

Nucleophilic Acyl Substitution Reactions with Diverse Functionalities (e.g., Alcohols, Amines, Thiols, Sulfonamides, Phenols)

This compound is capable of acylating a wide array of functional groups. The general reactivity trend follows the nucleophilicity of the substrate.

Alcohols and Phenols: The acylation of alcohols and phenols produces the corresponding esters. These reactions are fundamental for installing protecting groups or for the synthesis of complex molecules. While simple alcohols react readily, more sterically hindered alcohols may require catalytic activation to proceed at a reasonable rate utrgv.eduwordpress.comresearchgate.net. Phenols, being less nucleophilic than aliphatic alcohols, often necessitate catalysts or harsher conditions for efficient acylation researchgate.netmdpi.com.

Amines: Amines are highly nucleophilic and react rapidly with anhydrides to form amides wordpress.comresearchgate.netlibretexts.orgresearchgate.net. The reaction is typically fast and high-yielding for primary and secondary amines. Due to the high reactivity, chemoselective N-acylation can often be achieved in the presence of less nucleophilic groups like hydroxyls without the need for protecting groups researchgate.net.

Thiols: Thiols can be acylated to form thioesters. This transformation is synthetically valuable, and various methods have been developed using anhydrides, often with catalytic assistance to enhance reaction rates and yields researchgate.netmdpi.comorganic-chemistry.orgresearchgate.net.

Sulfonamides: The N-acylation of sulfonamides yields N-acylsulfonamides, a structural motif present in many biologically active compounds lookchem.comsemanticscholar.orgresearchgate.netorientjchem.orgresearchgate.net. This reaction typically requires activation, as the sulfonamide nitrogen is significantly less nucleophilic than that of an amine lookchem.comresearchgate.netorientjchem.org.

Catalytic Enhancement and Design (e.g., DMAP, Metal Triflates, Zeolites)

To improve the efficiency of acylation reactions, particularly with less reactive nucleophiles, various catalytic systems are employed.

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions utrgv.eduuni-muenchen.denih.govsci-hub.stresearchgate.net. The mechanism involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is much more electrophilic than the parent anhydride and is readily attacked by the nucleophile (e.g., an alcohol), regenerating the DMAP catalyst in the process utrgv.edunih.govsci-hub.st. Even catalytic amounts of DMAP can dramatically accelerate the rate of acylation organic-chemistry.org.

Metal Triflates: Lewis acids, such as metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂), are potent catalysts for acylation nih.govmdpi.comyoutube.com. They function by coordinating to one of the carbonyl oxygens of the anhydride, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. This approach is particularly useful for activating the anhydride towards reaction with weak nucleophiles or for promoting Friedel-Crafts acylation reactions nih.govmdpi.com. Iron salts have also been shown to be effective Lewis acid catalysts in related transformations nie.edu.sg.

Zeolites: Zeolites and other solid acid catalysts like Montmorillonite K-10 offer a heterogeneous catalytic approach to acylation researchgate.netresearchgate.netresearchgate.net. These materials provide acidic sites on their surface that can activate the anhydride. The advantages of using solid catalysts include ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions, contributing to greener chemical processes researchgate.netresearchgate.net.

Substrate Scope and Intrinsic Functional Group Tolerance

The utility of an acylating agent is defined by its substrate scope and tolerance for other functional groups. While specific substrate scope studies for this compound are not extensively documented, general principles of acylation with anhydrides apply.

The table below summarizes the general compatibility of various functional groups in acylation reactions using anhydrides. High reactivity indicates that the group is likely to be acylated, while low reactivity suggests it is tolerated under conditions designed for more nucleophilic groups.

| Functional Group | General Reactivity/Tolerance | Potential Outcome |

|---|---|---|

| Primary Amines (-NH₂) | High | Readily acylated to form amides. |

| Secondary Amines (-NHR) | High | Readily acylated to form amides. |

| Primary Alcohols (-CH₂OH) | Moderate | Acylated to form esters; catalysis may be required. |

| Secondary Alcohols (-CHROH) | Moderate | Acylated to form esters; often requires catalysis. |

| Thiols (-SH) | Moderate | Acylated to form thioesters, often with catalysis. |

| Phenols (Ar-OH) | Low | Requires forcing conditions or strong catalysis. |

| Tertiary Alcohols (-CR₂OH) | Low | Generally unreactive due to steric hindrance. |

| Sulfonamides (-SO₂NH₂) | Low | Requires activation/catalysis for N-acylation. |

| Carboxylic Acids (-COOH) | Low | Generally unreactive but can form mixed anhydrides. |

| Alkenes/Alkynes | Very Low | Tolerated, except under Friedel-Crafts conditions. |

| Ethers/Sulfides | Very Low | Generally tolerated. |

| Ketones/Esters | Very Low | Tolerated. |

Regioselectivity and Stereoselectivity in Acylation Processes Directed by the 2-(Methylsulfanyl) Group

The presence of the 2-(methylsulfanyl) group offers the potential for controlling regioselectivity and stereoselectivity. The sulfur atom, with its lone pairs of electrons, can act as a directing group through chelation to a metal catalyst or through non-covalent interactions. While specific studies on the directing effects of the 2-(methylsulfanyl) group in this particular anhydride are not prominent, related chemistries provide insight. In transition metal-catalyzed reactions, ortho-substituents are known to direct C-H activation to specific sites, influencing regioselectivity researchgate.netnih.gov. For stereoselective processes, such as the kinetic resolution of racemic alcohols, chiral catalysts are often used in conjunction with an acylating agent. The steric and electronic properties of the anhydride, influenced by the ortho-substituent, can play a crucial role in the differentiation of enantiomers.

Role of this compound in Complex Cycloaddition and Annulation Reactions

Beyond simple acylation, carboxylic acid derivatives can participate in more complex transformations, including cycloadditions and annulations, often proceeding through pathways that involve C-H activation and/or extrusion of small molecules like carbon monoxide (CO) or carbon dioxide (CO₂).

Decarbonylative Pathways (e.g., C-C/C-H Activation, [4+2] Annulations)

The transformation of benzoic acid derivatives via C-H activation is a powerful tool for constructing polycyclic aromatic systems. In some instances, palladium catalysis can induce ortho C-H activation of a benzoic acid, leading to a palladacycle intermediate that can subsequently decarboxylate to generate a palladium-associated aryne rsc.org. These highly reactive arynes can then engage in cycloaddition reactions, such as a [4+2] annulation or a [2+2+2] trimerization, to form complex frameworks like triphenylenes rsc.orgrsc.org. While this reactivity has been demonstrated for benzoic acids, the analogous decarbonylative or decarboxylative pathways for anhydrides offer a related strategy. For instance, phthalic anhydrides have been used in palladium-catalyzed decarbonylative/decarboxylative [4+2] annulations to access functionalized triphenylenes rsc.org. The potential for this compound to undergo similar transformations, where the anhydride serves as a precursor to a reactive intermediate following C-H activation and decarbonylation, remains an area for further investigation.

Aza-Wittig Reactions Involving Anhydride Substrates

The Aza-Wittig reaction is a powerful method for forming carbon-nitrogen double bonds (imines) by reacting an iminophosphorane with a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgchem-station.com The reaction mechanism is analogous to the standard Wittig reaction, proceeding through a [2+2] cycloaddition to form an oxazaphosphetane intermediate, which then fragments to yield the imine and a phosphine (B1218219) oxide byproduct. wikipedia.orgyoutube.commdpi.com The formation of the very stable phosphorus-oxygen bond in triphenylphosphine (B44618) oxide is a key driving force for this reaction. youtube.com

While the Aza-Wittig reaction is most common with aldehydes and ketones, its application extends to other electrophiles, including esters, amides, and anhydrides. researchgate.netresearchgate.net The reaction with anhydrides, though less common, provides an efficient route to synthesize N-heterocyclic compounds. researchgate.netresearchgate.net Specifically, the intramolecular Aza-Wittig reaction has been widely used to construct nitrogen-containing heterocycles. researchgate.netresearchgate.netthieme-connect.com

In the context of this compound, the anhydride carbonyl groups serve as electrophilic sites for the nucleophilic iminophosphorane. The reaction would involve the attack of the iminophosphorane on one of the carbonyl carbons of the anhydride. This is followed by cyclization and elimination to generate an N-acyliminium species and a benzoate (B1203000) leaving group. The general mechanism is depicted below:

Step 1: Nucleophilic Attack: The iminophosphorane attacks one of the carbonyl carbons of the anhydride.

Step 2: Intermediate Formation: A betaine-like intermediate is formed.

Step 3: Cyclization & Elimination: This intermediate collapses, leading to the formation of the product and triphenylphosphine oxide.

Although direct studies specifically documenting the Aza-Wittig reaction with this compound are not prevalent in the reviewed literature, the general reactivity of anhydrides in such transformations suggests its viability as a substrate. researchgate.netresearchgate.net Catalytic versions of the Aza-Wittig reaction have also been developed for anhydrides, enhancing the efficiency of synthesizing complex heterocyclic systems like 4H-benzo[d] researchgate.nettrea.comoxazin-4-ones. researchgate.net

Chemical Transformations Involving the Methylthio Moiety of this compound

The presence of the methylthio (-SCH₃) group introduces additional reaction possibilities, centered on the sulfur atom.

The sulfur atom in the methylthio group of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. jchemrev.comlibretexts.org This transformation is a common reaction for aryl sulfides and can be achieved using various oxidizing agents. organic-chemistry.orgorganic-chemistry.org The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant. organic-chemistry.orgnih.gov

Common oxidizing agents for this transformation include:

Hydrogen peroxide (H₂O₂) organic-chemistry.orgorganic-chemistry.org

meta-Chloroperoxybenzoic acid (m-CPBA) nih.gov

o-Iodoxybenzoic acid (IBX)

The oxidation proceeds as follows: This compound + [O] → 2-(Methylsulfinyl)benzoic anhydride (Sulfoxide) 2-(Methylsulfinyl)benzoic anhydride + [O] → 2-(Methylsulfonyl)benzoic anhydride (Sulfone)

The resulting sulfoxide is chiral at the sulfur atom, potentially leading to diastereomeric products if the molecule contains other stereocenters. nih.gov Further oxidation of the sulfoxide yields the achiral sulfone. nih.gov

The corresponding oxidized acid derivatives, 2-(methylsulfinyl)benzoic acid and 2-nitro-4-methylsulfonylbenzoic acid , highlight the importance of this oxidative modification. 2-(Methylsulfinyl)benzoic acid is the hydrolyzed form of the sulfoxide anhydride and is a key intermediate in various synthetic pathways. 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is a crucial intermediate in the synthesis of the herbicide Mesotrione. trea.comchemicalbook.com While NMSBA is typically synthesized by oxidizing 2-nitro-4-methylsulfonyltoluene, the chemistry demonstrates the utility of the methylsulfonyl group in agrochemical applications. trea.comchemicalbook.comasianpubs.org The synthesis of NMSBA often involves oxidation processes that convert a sulfur-containing precursor to the final sulfonyl benzoic acid. prepchem.com

Table 1: Comparison of Oxidation States

| Compound Name | Oxidation State of Sulfur | Key Features |

|---|---|---|

| This compound | Sulfide (-2) | Starting material, nucleophilic sulfur. |

| 2-(Methylsulfinyl)benzoic anhydride | Sulfoxide (0) | Chiral center at sulfur, intermediate oxidation state. |

| 2-(Methylsulfonyl)benzoic anhydride | Sulfone (+2) | Highly oxidized, electron-withdrawing group. |

The methylthio group at the ortho position of the benzoic anhydride can participate in intramolecular reactions, influencing the molecule's reactivity and leading to cyclized products. This neighboring group participation can occur under various conditions, often involving the sulfur atom as a nucleophile.

For example, in related systems, ortho-thioether groups can attack an adjacent electrophilic center, such as a carbocation or an activated carbonyl group, to form a cyclic sulfonium (B1226848) ion intermediate. This intermediate can then undergo further transformation, such as rearrangement or reaction with another nucleophile. While specific examples involving the direct cyclization of this compound are not widely reported, the Pummerer reaction and its variants illustrate a relevant transformation pathway for the corresponding sulfoxide. nih.gov In an interrupted Pummerer reaction, the sulfoxide is activated (e.g., by an anhydride) to form a thionium (B1214772) ion, which can be trapped intramolecularly by a nucleophile. nih.gov

In a potential cyclization scenario for this compound or its derivatives, the sulfur atom could attack one of the carbonyl groups, particularly if the carbonyl is activated. This type of cyclization is observed in similar ortho-substituted benzoic acid derivatives, leading to the formation of fused heterocyclic systems. For instance, the acid- or base-initiated cyclization of related 2-(acylselenoureido)benzoates leads to fused 1,3-selenazine skeletons. researchgate.netdoaj.org This suggests that under appropriate conditions, the thioether in this compound could facilitate the formation of a benzothiazinone-type structure.

Radical Chemistry and Bond Homolysis Mechanisms as Applied to Peroxyanhydride Analogues

While this compound itself is not a radical precursor, its hypothetical peroxyanhydride analogue, 2-(Methylsulfanyl)benzoyl peroxide, would be susceptible to radical chemistry. Diacyl peroxides are known to undergo homolytic cleavage of the weak oxygen-oxygen bond upon heating or irradiation to generate carboxyl radicals. rsc.org

[2-(CH₃S)C₆H₄C(O)O]₂ → 2 [2-(CH₃S)C₆H₄C(O)O•]

The resulting 2-(methylsulfanyl)benzoyloxy radical could then undergo decarboxylation to form a 2-(methylsulfanyl)phenyl radical. The presence of the methylthio group could influence the stability and subsequent reactions of these radical intermediates. The sulfur atom could potentially interact with the radical center.

Studies on the thermal decomposition of diacyl peroxides with thioether substituents are limited. However, the general principles of radical chemistry suggest that the thioether group could be involved in subsequent intramolecular reactions, such as radical cyclization onto the aromatic ring or hydrogen atom abstraction from the methyl group. The homolytic cleavage of peroxide bonds can also be initiated by single electron transfer (SET) from a suitable donor, a pathway that could be influenced by the electronic nature of the thioether substituent. rsc.org

Kinetic and Thermodynamic Characterization of Reactions Involving this compound

Detailed kinetic and thermodynamic data specifically for reactions of this compound are not extensively available in the literature. However, the reactivity can be inferred from studies on similar benzoic anhydrides. osti.govwikipedia.org

The primary reactions of anhydrides like this compound are nucleophilic acyl substitution reactions, such as hydrolysis, alcoholysis, and aminolysis. vaia.comyoutube.com

Hydrolysis: (C₈H₇O₂S)₂O + H₂O → 2 C₈H₈O₂S

The rate of hydrolysis is a key parameter and can be studied using techniques like NMR or IR spectroscopy to monitor the disappearance of the anhydride and the appearance of the carboxylic acid. osti.govchemrxiv.org For benzoic anhydrides in aqueous solutions, hydrolysis rates can be influenced by pH, buffer concentration, and the presence of aggregates. osti.gov

Thermodynamics: The thermodynamic parameters for the reactions of benzoic anhydride have been studied. For the parent benzoic anhydride, the enthalpy of fusion is approximately 17.15 kJ/mol. nist.gov The reactions of anhydrides are generally exothermic. For instance, the hydrolysis of benzoic anhydride is a thermodynamically favorable process. vaia.com

The electronic effect of the ortho-methylthio substituent would be expected to influence the reactivity of the carbonyl groups. The sulfur atom can act as a weak electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature can affect the electrophilicity of the carbonyl carbons and thus the rates of nucleophilic attack. A Hammett plot analysis, if data were available, could quantify the electronic influence of the 2-methylthio group on the reaction rates compared to unsubstituted or other substituted benzoic anhydrides. researchgate.net

Table 2: General Reactivity of Benzoic Anhydrides

| Reaction Type | Reactant | General Products |

|---|---|---|

| Hydrolysis | Water | Benzoic acid derivative |

| Alcoholysis | Alcohol | Ester + Benzoic acid derivative |

| Aminolysis | Amine | Amide + Benzoic acid derivative |

Strategic Applications of 2 Methylsulfanyl Benzoic Anhydride in Organic Synthesis and Molecular Design

Construction of Advanced Organic Intermediates and Building Blocks for Complex Molecular Architectures

The reactivity of the anhydride (B1165640) functional group in 2-(methylsulfanyl)benzoic anhydride allows for its effective use in the formation of ester, thioester, amide, and lactam linkages, which are fundamental components of many biologically active molecules and functional materials.

Synthesis of Carboxylic Esters and Thioesters Utilizing the Anhydride Framework

This compound serves as an efficient acylating agent for the synthesis of carboxylic esters and thioesters. The reaction proceeds through a mixed anhydride intermediate, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols or thiols.

The general mechanism for esterification involves the reaction of a carboxylic acid with this compound to form a mixed anhydride. This is followed by the nucleophilic attack of an alcohol on the more electrophilic carbonyl center of the mixed anhydride, leading to the formation of the desired ester and 2-(methylsulfanyl)benzoic acid as a byproduct. tcichemicals.comlibretexts.org The use of a base, such as pyridine, can facilitate the reaction by neutralizing the acidic byproduct. libretexts.org

A similar strategy is employed for the synthesis of thioesters, which are important intermediates in organic synthesis and are found in various natural products. ias.ac.in The reaction of a thiol with the mixed anhydride derived from this compound provides the corresponding thioester. The in situ generation of a mixed anhydride from a carboxylic acid and an activating agent like methanesulfonic anhydride has been shown to be effective for thioester formation, a principle that is directly applicable to the use of this compound. ias.ac.inresearchgate.net

Table 1: Examples of Ester and Thioester Synthesis using Anhydride-Based Methods

| Starting Carboxylic Acid | Nucleophile (Alcohol/Thiol) | Activating Agent/Anhydride | Product | Reference |

| Benzoic Acid | Methanol | Benzoic Anhydride | Methyl Benzoate (B1203000) | libretexts.org |

| Various Carboxylic Acids | Various Thiols | Methanesulfonic Anhydride | Various Thioesters | ias.ac.in |

| Acetic Acid | 4-Phenyl-2-butanol (as silyl (B83357) ether) | Benzoic Anhydride | 4-Phenyl-2-butyl acetate (B1210297) | tcichemicals.com |

This table presents analogous reactions demonstrating the principle of ester and thioester synthesis via mixed anhydrides.

Formation of Amides and Lactams in Multi-Component Reactions

The anhydride functionality of this compound is also instrumental in the synthesis of amides and lactams, often within the framework of multi-component reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex products, offering advantages in terms of atom economy and operational simplicity. organic-chemistry.orgfrontiersin.orgnih.gov

In the context of amide synthesis, this compound can act as an activator for a carboxylic acid component. The resulting mixed anhydride readily reacts with an amine to form the corresponding amide. This approach is particularly useful for the synthesis of peptidomimetic structures. nih.gov

Furthermore, this compound can be envisioned as a key component in the synthesis of lactams, which are cyclic amides and core structures in many pharmaceuticals. For instance, in reactions analogous to those used for the synthesis of benzo-fused γ-lactams, a benzoic acid derivative is often employed as a starting material along with an amine and a third component that provides the necessary carbon atoms for ring formation. nih.gov The activation of the carboxylic acid by forming an anhydride is a common strategy in these transformations.

Table 2: Examples of Multi-Component Reactions for Amide and Lactam Synthesis

| Reaction Type | Components | Product Class | General Principle | Reference |

| Ugi Reaction | Isocyanide, Carbonyl compound, Amine, Carboxylic acid | α-Acylamino amides | Isocyanide-based MCR for peptide-like structures. | organic-chemistry.org |

| Passerini Reaction | Isocyanide, Carbonyl compound, Carboxylic acid | α-Acyloxy amides | Isocyanide-based MCR. | organic-chemistry.org |

| Benzo-fused γ-lactam synthesis | Benzoic acid derivative, Amine, Carbon source (e.g., DMSO) | Isoindolinones | MCR involving a benzoic acid derivative as a key substrate. | nih.gov |

This table illustrates general multi-component reaction strategies where a benzoic anhydride derivative could be employed.

Synthesis of Heterocyclic Systems Utilizing the Anhydride Moiety

The electrophilic nature of the anhydride group in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds.

Applications in the Castagnoli-Cushman Reaction and its Derivatives

The Castagnoli-Cushman reaction is a powerful method for the synthesis of substituted lactams through the reaction of an imine with a cyclic anhydride. mdpi.comnih.gov While traditionally employing pre-formed cyclic anhydrides, modern variations of this reaction have expanded its scope to include the in situ generation of anhydrides from dicarboxylic acids or the use of dicarboxylic acid monoesters. mdpi.commdpi.com

2-(Methylsulfanyl)benzoic acid, the precursor to the anhydride, can be considered a dicarboxylic acid monoester equivalent. Upon activation with a dehydrating agent, it can form the corresponding anhydride in situ and participate in the Castagnoli-Cushman reaction with an imine to yield substituted isoquinolone derivatives. mdpi.com This approach avoids the need to handle potentially unstable cyclic anhydrides directly. The reaction is believed to proceed via the formation of a mixed anhydride with an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or acetic anhydride, followed by reaction with the imine. mdpi.com

Synthesis of Oxazinones and Related Heterocycles

Oxazinones are six-membered heterocyclic compounds containing both oxygen and nitrogen atoms, and they exhibit a range of biological activities. The synthesis of oxazinones can be achieved through the cyclization of appropriate precursors. This compound can serve as a key building block in such syntheses.

For example, the condensation of a β-amino alcohol with this compound would be expected to yield an intermediate that, upon cyclization, forms a dihydro-1,3-oxazinone ring. A related approach involves the reaction of an ester with an amine, followed by treatment with an anhydride to induce cyclization. For instance, substituted benzoic acids have been used in the synthesis of oxazinone derivatives in the presence of a coupling agent like phosphoryl trichloride. researchgate.net More modern methods utilize reagents like propylphosphonic anhydride (T3P®) to promote the one-pot synthesis of naphthoxazinones from a naphthol, a carbamate, and an aldehyde, highlighting the utility of anhydrides in such cyclizations. mdpi.com

Formation of Benzothiazoles through Related Synthetic Pathways

Benzothiazoles are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. organic-chemistry.orgresearchgate.netekb.egresearchgate.net A common and effective method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. ekb.egnih.gov

In this context, this compound serves as an excellent electrophilic partner for 2-aminothiophenol. The reaction likely proceeds through the initial formation of a thioamide intermediate via acylation of the amino group of 2-aminothiophenol by the anhydride. Subsequent intramolecular cyclization with the elimination of water would then lead to the formation of the benzothiazole (B30560) ring system. This method provides a direct route to 2-arylbenzothiazoles bearing the 2-(methylsulfanyl)phenyl substituent. nih.gov

Contribution to the Synthesis of Target Molecules in Specialized Fields (e.g., Agrochemical Intermediates, Dyestuffs)

While direct, extensive research on the applications of this compound in specialized fields such as agrochemical intermediates and dyestuffs is not widely documented, the role of its parent compound, 2-(methylsulfanyl)benzoic acid, as a key intermediate provides a strong indication of the anhydride's potential. chemdad.com The anhydride, being a reactive derivative of the carboxylic acid, is a logical and often advantageous substitute in synthesis, offering alternative reaction pathways and potentially improved yields or milder reaction conditions.

Agrochemical Intermediates:

The development of novel agrochemicals often involves the synthesis of complex organic molecules with specific functionalities to interact with biological targets in pests or plants. Benzoic acid derivatives are common building blocks in this industry. For instance, benzoic acid and its hydroxylated derivatives have been shown to suppress early blight in tomatoes by inducing salicylic (B10762653) acid biosynthesis and antioxidant defense mechanisms. nih.gov

The introduction of a methylsulfanyl group at the ortho-position, as in 2-(methylsulfanyl)benzoic acid, can significantly influence the biological activity and physical properties of the resulting agrochemical. This sulfur-containing moiety can enhance the lipophilicity of the molecule, potentially improving its uptake and transport within the target organism. Furthermore, the sulfur atom can be a site for metabolic transformations, leading to either activation or detoxification of the active ingredient.

Given that 2-(methylsulfanyl)benzoic acid is used as a raw material and intermediate in the synthesis of agrochemicals, it is highly probable that this compound serves as a reactive precursor for creating ester or amide linkages in more complex agrochemical structures. chemdad.com The anhydride form can facilitate these reactions under neutral or mildly basic conditions, avoiding the use of harsh reagents that might be incompatible with other functional groups in the molecule.

Dyestuffs:

In the synthesis of dyestuffs, aromatic carboxylic acids and their derivatives are crucial for building the chromophoric and auxochromic systems that determine the color and fastness properties of the dye. Benzoic anhydride itself is used in the production of dye intermediates. The synthesis of novel formazan (B1609692) dyes, for example, has involved the use of 2-aminobenzoic acid derivatives. libretexts.org

The presence of the methylsulfanyl group in this compound could be leveraged to create dyes with unique properties. The sulfur atom can act as an auxochrome, potentially modifying the color and improving the affinity of the dye for certain fibers. Additionally, the methylsulfanyl group can be a reactive handle for further chemical modifications, allowing for the fine-tuning of the dye's properties. The anhydride functionality would be instrumental in attaching this substituted benzoic acid moiety to other aromatic systems, a common strategy in the synthesis of various classes of dyes.

Table 1: Potential Applications in Specialized Fields

| Field | Potential Role of this compound | Rationale |

| Agrochemicals | Intermediate for the synthesis of novel pesticides and herbicides. | The parent acid is a known intermediate. The anhydride offers a reactive functional group for creating ester or amide links. The methylsulfanyl group can enhance biological activity and modify physical properties. chemdad.comnih.gov |

| Dyestuffs | Building block for novel dye structures. | Benzoic anhydrides are used in dye synthesis. The methylsulfanyl group can act as an auxochrome, influencing color and fastness properties. libretexts.org |

Potential in Polymer Chemistry and Advanced Material Science (General Anhydride Applications)

Acid anhydrides are a versatile class of reagents in polymer chemistry and material science, valued for their reactivity which allows them to serve as monomers, cross-linking agents, and surface modifiers. taylorandfrancis.comwikipedia.org While specific studies on this compound in these areas are limited, its chemical structure suggests several potential applications based on the established roles of other anhydrides.

Polymer Synthesis:

Anhydrides, particularly dianhydrides, are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyesters. wikipedia.org Although this compound is a mono-anhydride, it could be utilized in several ways:

End-capping agent: It could be used to control the molecular weight of polymers like polyesters or polyamides by reacting with the growing polymer chains and terminating further polymerization. The methylsulfanyl group would then be present at the chain ends, potentially imparting specific surface properties to the polymer.

Pendant functional group: It could be reacted with polymers containing hydroxyl or amino groups to introduce the 2-(methylsulfanyl)benzoyl moiety as a pendant group. This functionalization could alter the polymer's solubility, thermal stability, or its interaction with other materials.

Monomer for specific polymers: While not a typical monomer for condensation polymerization due to having only one anhydride group, it could potentially be used in more specialized polymerization reactions or in the synthesis of dendrimers and other complex macromolecular architectures.

Advanced Materials:

The reactivity of the anhydride group makes it suitable for applications in the development of advanced materials. taylorandfrancis.com

Curing agent for epoxy resins: Acid anhydrides are widely used as curing agents for epoxy resins, leading to materials with excellent thermal and mechanical properties. taylorandfrancis.com this compound could potentially be used in this capacity. The resulting cured epoxy would incorporate the methylsulfanylphenyl group, which might enhance its adhesion to certain substrates or modify its refractive index.

Surface modification: The anhydride can react with hydroxyl or amine groups on the surface of various materials (e.g., silica (B1680970), metal oxides, or other polymers). This surface modification could be used to alter the surface properties, for example, to make a hydrophilic surface more hydrophobic or to introduce specific binding sites. The presence of the sulfur atom could be particularly interesting for interactions with heavy metals or for creating surfaces with unique electronic properties.

Functionalization of Metal-Organic Frameworks (MOFs): Research has shown that anhydride functional groups within MOFs can be used as reactive anchors for post-synthetic modification. nih.gov This allows for the covalent attachment of various molecules, including alcohols, amines, and thiols, to tailor the properties of the MOF for specific applications such as catalysis or gas storage. This compound could be a candidate for such modifications, introducing both the reactive anhydride and the functional methylsulfanyl group.

Table 2: Potential Applications in Polymer Chemistry and Material Science

| Area | Potential Application | Mechanism/Benefit |

| Polymer Chemistry | End-capping agent | Controls molecular weight and introduces a functional end group. |

| Introduction of pendant groups | Modifies polymer properties such as solubility and thermal stability. | |

| Advanced Materials | Curing agent for epoxy resins | The methylsulfanyl group may enhance adhesion or other properties of the cured resin. taylorandfrancis.com |

| Surface modification of materials | Alters surface properties like hydrophobicity and introduces specific binding sites. | |

| Post-synthetic modification of MOFs | Introduces a reactive handle for further functionalization. nih.gov |

Computational and Theoretical Chemistry Studies on 2 Methylsulfanyl Benzoic Anhydride

Quantum Mechanical Investigations of Electronic Structure, Bonding, and Molecular Reactivity

Quantum mechanical methods provide a fundamental understanding of the electronic characteristics of 2-(methylsulfanyl)benzoic anhydride (B1165640), which in turn dictates its chemical behavior. These theoretical explorations delve into the molecule's electron distribution, the nature of its chemical bonds, and its inherent reactivity.

Density Functional Theory (DFT) for Conformational Analysis and Prediction of Reaction Outcomes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational landscape and predicting the reactivity of 2-(methylsulfanyl)benzoic anhydride. DFT calculations allow for the determination of the most stable three-dimensional arrangements of the molecule, known as conformers. By calculating the relative energies of different conformers, researchers can identify the most likely shapes the molecule will adopt, which is crucial for understanding how it will interact with other molecules.

Furthermore, DFT is instrumental in predicting the outcomes of chemical reactions. By modeling the energy profiles of reaction pathways, including the reactants, transition states, and products, scientists can forecast the feasibility and selectivity of a given transformation. For instance, in acylation reactions, DFT can help predict which site of a polyfunctional molecule will preferentially react with this compound.

Frontier Molecular Orbital (FMO) Theory for Understanding Reaction Pathways and Selectivity

Frontier Molecular Orbital (FMO) theory offers a qualitative yet powerful framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and symmetry of these orbitals are key determinants of reaction pathways and selectivity.

For this compound, FMO analysis helps to rationalize its electrophilic nature. The LUMO is typically centered on the carbonyl carbons, making them susceptible to nucleophilic attack. The interaction between the HOMO of a nucleophile and the LUMO of the anhydride initiates the acylation process. The energy gap between these frontier orbitals can provide an indication of the kinetic barrier to the reaction. This theoretical approach has been successfully applied to explain the selectivity observed in various reactions involving this and similar anhydrides.

Advanced Modeling of Reaction Mechanisms and Transition States Involving this compound

The detailed elucidation of reaction mechanisms, including the characterization of short-lived, high-energy transition states, is a significant challenge that computational chemistry is well-equipped to address.

Predictive Studies on Regioselectivity and Stereoselectivity

Computational modeling plays a crucial role in predicting and explaining the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the preferential formation of one stereoisomer) of reactions involving this compound. By calculating the activation energies for different potential reaction pathways, researchers can determine the most favorable course of the reaction.

For example, in the acylation of a molecule with multiple reactive sites, computational studies can predict which functional group will react by identifying the transition state with the lowest energy. Similarly, the stereochemical outcome of a reaction can be rationalized by comparing the energies of the diastereomeric transition states, with the lower-energy pathway leading to the major product.

Elucidation of Catalytic Roles and Intermolecular Interactions

Computational methods are invaluable for understanding how catalysts enhance the rate of reactions involving this compound. By modeling the entire catalytic cycle, it is possible to identify the crucial intermolecular interactions, such as hydrogen bonding or Lewis acid-base interactions, between the catalyst and the anhydride.

These models can provide a detailed picture of the transition state geometry, revealing how the catalyst orients the reactants to facilitate the reaction. A thorough understanding of these interactions is fundamental for the rational design of more efficient and selective catalysts for acylation and other related transformations.

Molecular Dynamics Simulations for Conformational Preferences and Solvent Effects

While quantum mechanical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecular behavior in a more realistic condensed-phase environment, such as in a solvent.

MD simulations can provide a dynamic picture of the conformational preferences of this compound in solution. The constant motion and interactions with solvent molecules can influence the population of different conformers, which may differ from the gas-phase predictions. This is critical as the dominant conformation in solution directly impacts the molecule's reactivity.

Furthermore, MD simulations can explicitly account for the role of the solvent in a chemical reaction. The solvent can influence reaction rates and selectivities by differentially stabilizing the reactants, transition states, and products. By performing simulations in various solvents, it is possible to computationally screen for the optimal reaction medium for a specific process involving this compound.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.